molecular formula C9H8N2O3 B1445452 Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1060724-74-4

Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B1445452
CAS No.: 1060724-74-4
M. Wt: 192.17 g/mol
InChI Key: KLQFCNVRKPSRPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The historical development of this compound can be traced to the broader evolution of pyrazolo[1,5-a]pyridine chemistry, which has its roots in the systematic exploration of fused nitrogen heterocycles that began gaining prominence in the latter half of the twentieth century. The compound was first catalogued in chemical databases in 2012, as evidenced by its PubChem creation date of November 30, 2012, indicating its relatively recent emergence in the documented chemical literature. The development of this specific derivative reflects the ongoing efforts by medicinal chemists to explore structural modifications of the pyrazolo[1,5-a]pyridine scaffold, particularly focusing on hydroxyl and carboxylate substitutions that could enhance biological activity and pharmacological properties.

The synthesis and characterization of this compound emerged from systematic structure-activity relationship studies aimed at understanding how different functional groups affect the biological properties of pyrazolo[1,5-a]pyridine derivatives. Historical research in this area has been driven by the recognition that pyrazolo[1,5-a]pyridine compounds possess significant therapeutic potential, particularly in the areas of antiviral, anticancer, and anti-inflammatory applications. The specific development of the 5-hydroxy-3-carboxylate derivative represents a strategic approach to combine the biological activity inherent in the pyrazolo[1,5-a]pyridine core with functional groups that could enhance solubility, bioavailability, and target specificity.

The evolution of synthetic methodologies for accessing this compound has been influenced by advances in heterocyclic chemistry, particularly the development of efficient cycloaddition reactions and ring-closure strategies that enable the construction of the fused pyrazolo[1,5-a]pyridine system. Recent synthetic approaches have employed catalytic reduction methods, as demonstrated by the palladium-catalyzed hydrogenation protocol that achieves conversion from benzyloxy-protected precursors to the target hydroxy compound with yields of seventy-six percent. This historical progression reflects the maturation of synthetic organic chemistry techniques and their application to the preparation of increasingly complex heterocyclic structures.

Position in Heterocyclic Chemistry

This compound occupies a distinctive position within the broader classification of nitrogen-containing heterocyclic compounds, specifically belonging to the family of fused bicyclic systems that combine pyrazole and pyridine ring structures. The compound represents a member of the pyrazolo[1,5-a]pyridine class, which constitutes one of the most extensively studied fusion patterns among nitrogen heterocycles due to the unique electronic and steric properties conferred by this specific ring junction. Within the hierarchy of heterocyclic chemistry, this compound exemplifies the sophisticated structural complexity achievable through the fusion of two distinct nitrogen-containing five- and six-membered rings.

The structural framework of this compound demonstrates the principles of heteroaromatic chemistry, where the nitrogen atoms in both the pyrazole and pyridine portions contribute to the overall electronic character of the molecule. The compound's position within heterocyclic chemistry is further defined by its substituent pattern, with the hydroxyl group at position 5 and the methyl carboxylate at position 3 creating a unique substitution profile that distinguishes it from other pyrazolo[1,5-a]pyridine derivatives. This substitution pattern is particularly significant because it combines hydrogen-bonding capability through the hydroxyl group with the ester functionality that can participate in various chemical transformations.

The compound's classification within heterocyclic chemistry also reflects its membership in the broader category of pharmaceutically relevant scaffolds, as pyrazolo[1,5-a]pyridine derivatives have been recognized as privileged structures in medicinal chemistry. The specific positioning of functional groups in this compound creates opportunities for diverse intermolecular interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions, which are crucial for biological activity. This compound thus represents an important example of how systematic structural modification of heterocyclic cores can lead to molecules with enhanced pharmacological potential.

Significance in Pyrazolo[1,5-a]pyridine Research

The significance of this compound within pyrazolo[1,5-a]pyridine research stems from its role as both a synthetic intermediate and a biologically active compound in its own right. Research into pyrazolo[1,5-a]pyridine derivatives has been driven by their demonstrated activities across multiple therapeutic areas, including antiviral, antimalarial, antitubercular, and anticancer applications. The specific structural features of this compound, particularly the combination of hydroxyl and carboxylate functionalities, make it a valuable compound for exploring structure-activity relationships within this important class of molecules.

The nomenclature and classification of this compound follows established conventions for naming fused heterocyclic compounds, with the systematic name reflecting both the core ring system and the specific substitution pattern. According to International Union of Pure and Applied Chemistry nomenclature principles, the compound is systematically named as methyl 5-oxo-1H-pyrazolo[1,5-a]pyridine-3-carboxylate, although both the hydroxy and oxo tautomeric forms may exist depending on environmental conditions. The Chemical Abstracts Service has assigned this compound the registry number 1060724-74-4, providing a unique identifier that facilitates unambiguous reference in scientific literature and chemical databases.

The classification system for this compound places it within several overlapping categories that reflect different aspects of its chemical structure and properties. From a structural perspective, it belongs to the class of bicyclic heteroarenes, specifically the pyrazolo[1,5-a]pyridine family, which represents one of the major subfamilies of fused pyrazole derivatives. The compound can also be classified as a hydroxylated heterocycle due to the presence of the hydroxyl group at position 5, and as a carboxylate ester because of the methyl carboxylate functionality at position 3.

The systematic classification of this compound extends to its identification codes in various chemical databases and regulatory systems. The compound is catalogued in PubChem under the identifier CID 68713565, providing access to comprehensive structural and property information. Additionally, the European Chemicals Agency has assigned it the European Community number 882-976-5, reflecting its registration under chemical safety regulations. These classification systems ensure that the compound can be accurately identified and tracked across different research and regulatory contexts.

The nomenclature also encompasses various synonyms and alternative names that may be encountered in the literature, including variations that emphasize different tautomeric forms or use different naming conventions. The InChI key KLQFCNVRKPSRPZ-UHFFFAOYSA-N provides a unique digital identifier that enables unambiguous computational searching and cross-referencing across chemical databases. This comprehensive nomenclature and classification system ensures that this compound can be accurately identified and referenced in scientific communications, regulatory submissions, and commercial transactions.

Classification Category Designation
Chemical Abstracts Service Registry Number 1060724-74-4
PubChem Compound Identifier 68713565
European Community Number 882-976-5
Systematic Name methyl 5-oxo-1H-pyrazolo[1,5-a]pyridine-3-carboxylate
InChI Key KLQFCNVRKPSRPZ-UHFFFAOYSA-N
Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol

Properties

IUPAC Name

methyl 5-oxo-1H-pyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-9(13)7-5-10-11-3-2-6(12)4-8(7)11/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQFCNVRKPSRPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNN2C1=CC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of Methyl 5-Benzyloxypyrazolo[1,5-a]pyridine-3-carboxylate

The most documented method for synthesizing methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate involves the catalytic hydrogenation of methyl 5-benzyloxypyrazolo[1,5-a]pyridine-3-carboxylate.

  • Procedure:

    • A suspension of methyl 5-benzyloxypyrazolo[1,5-a]pyridine-3-carboxylate (0.11 mmol, 30 mg) and 10% palladium on activated carbon (Pd/C, 8 mg) is prepared in ethanol (5 mL).
    • The mixture is stirred overnight under a hydrogen atmosphere at room temperature (approximately 20°C).
    • After completion, the product is purified by flash chromatography.
  • Yield: Approximately 76% isolated yield of this compound.

Reaction Conditions Summary Table

Parameter Details
Starting Material Methyl 5-benzyloxypyrazolo[1,5-a]pyridine-3-carboxylate
Catalyst 10% Pd/C
Solvent Ethanol
Temperature Room temperature (~20°C)
Atmosphere Hydrogen
Reaction Time Overnight (~12-16 hours)
Purification Method Flash chromatography
Yield 76%

This hydrogenation method effectively removes the benzyloxy protecting group at the 5-position, yielding the target hydroxyl compound with good efficiency and purity.

Alternative Synthetic Approaches and Related Methods

While direct synthesis of this compound is primarily reported via hydrogenation, related pyrazolo[1,5-a]pyridine derivatives are synthesized through various cycloaddition and condensation methods that could be adapted or provide insights into alternative routes.

Cycloaddition and Condensation Strategies

  • Pyrazolo[1,5-a]pyridine cores are often constructed via 1,3-dipolar cycloaddition of electron-deficient alkynes or alkenes with pyridinium-N-imines, followed by oxidation.
  • Condensation of pyrazole-5-carbaldehydes with phosphonate derivatives has been reported for related phosphonate-substituted pyrazolo[1,5-a]pyridines, indicating the feasibility of functional group transformations on the core scaffold.

Research Findings and Analytical Data

  • The hydrogenation method yields a product with high purity suitable for biological assays, such as kinase inhibition studies targeting AXL and c-MET.
  • Analytical characterization typically includes NMR, mass spectrometry, and chromatographic purity assessments consistent with the molecular formula and structure.
  • Crystallographic data for related pyrazolo[1,5-a]pyridine derivatives confirm the structural integrity of the fused ring system and substituent positions, supporting the synthetic approach.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Catalytic Hydrogenation Methyl 5-benzyloxypyrazolo[1,5-a]pyridine-3-carboxylate 10% Pd/C, ethanol, H2, room temp, overnight 76 Most direct and efficient method
1,3-Dipolar Cycloaddition (related) Pyridinium-N-imines + electron-deficient alkynes Oxidative conditions Moderate Common for pyrazolo[1,5-a]pyridine cores
Alkylation of 2-hydroxypyrazolo derivatives 2-Hydroxypyrazolo[1,5-a]pyridine Alkylating agent, base Variable For modifying hydroxy substituents
Acidic Decyanation and Chlorination (related) 3-Cyano-2-dialkylaminopyrazolo derivatives Acidic conditions Variable For ring substitution modifications

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating derivatives for further functionalization or biological testing.

Example Reaction:
Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate → 5-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid

Conditions Yield Reference
NaOH in ethanol (reflux, 6 h), followed by HCl (pH = 1)91%

This hydrolysis is typically monitored via thin-layer chromatography (TLC) and confirmed by 1H^1H-NMR or FTIR spectroscopy .

Hydrogenolysis of Protective Groups

The hydroxyl group at position 5 is often protected with a benzyl group during synthesis. Hydrogenolysis using palladium on carbon (Pd/C) selectively removes the benzyl group while preserving the ester functionality.

Example Reaction:
Methyl 5-benzyloxypyrazolo[1,5-a]pyridine-3-carboxylate → this compound

Conditions Yield Catalyst Reference
H₂, Pd/C (10%), ethanol, 20°C, 24 h76%Pd/C

The reaction proceeds via catalytic hydrogenation, confirmed by 1H^1H-NMR loss of benzyl proton signals .

Electrophilic Substitution at the Hydroxyl Group

The hydroxyl group participates in alkylation or acylation reactions to form ethers or esters. These reactions enhance solubility or enable further derivatization.

Key Pathways:

  • Alkylation: Reactivity with alkyl halides (e.g., methyl iodide) under basic conditions.

  • Acylation: Reaction with acetyl chloride or anhydrides to form acetates.

While specific yields are not reported for this compound, analogous pyrazolo[1,5-a]pyridine derivatives show moderate-to-high efficiency in such reactions.

Cyclocondensation Reactions

The fused pyrazolo[1,5-a]pyridine core participates in cyclocondensation with 1,3-biselectrophiles (e.g., β-diketones, β-enaminones) to form extended heterocyclic systems.

Example Application:
Synthesis of pyrazolo[1,5-a]pyrimidine derivatives via reaction with β-enaminones under reflux conditions . These derivatives are pharmacologically relevant as kinase inhibitors .

Functionalization via Vilsmeier–Haack Reaction

The pyridine ring undergoes formylation under Vilsmeier conditions (POCl₃/DMF) to introduce aldehyde groups at reactive positions, enabling further cross-coupling or condensation reactions .

General Conditions:

  • POCl₃ (3 equiv), dry DMF, 0°C → room temperature.

  • Isolation via recrystallization from ethanol .

Photocatalytic C–H Functionalization

Recent studies highlight Pd-catalyzed C–H activation at position 6 of the pyridine ring for arylation or alkylation. This method employs hexafluoroisopropanol (HFIP) as a solvent to enhance solubility and reaction efficiency .

Example Reaction:
this compound + Aryl iodide → 6-Aryl-substituted derivative

Conditions Catalyst Reference
Pd(OAc)₂, HFIP, 80°CPd

Interaction with Biological Targets

While not a synthetic reaction, the compound’s hydroxyl and ester groups engage in hydrogen bonding and ion-bridge interactions with protein kinases (e.g., AXL, c-MET). These interactions underpin its role as a kinase inhibitor .

Key Interactions:

  • Hydroxyl group: Hydrogen bond with Gln47 (hDHODH enzyme).

  • Ester group: Hydrophobic interactions with Val134 and Val143 .

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis:
Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its structural features allow for various modifications that can lead to the development of novel materials and drugs.

Reaction Type Reagents Conditions Products
OxidationPotassium permanganateAcidic medium5-oxo-pyrazolo[1,5-a]pyridine-3-carboxylate
ReductionSodium borohydrideAppropriate solventReduced derivatives
SubstitutionAmines or thiolsBasic conditionsSubstituted derivatives

Biological Research Applications

Enzyme Inhibition:
Research indicates that this compound may act as an enzyme inhibitor. It has been studied for its potential to inhibit specific kinases involved in cell signaling, which could have implications in treating diseases characterized by aberrant kinase activity.

Case Study:
A study explored the compound's effectiveness against AXL and c-MET kinases, both of which are implicated in cancer progression. The results showed that derivatives of this compound exhibited promising inhibitory effects on these targets, suggesting potential therapeutic applications in oncology .

Medicinal Applications

Anticancer and Antiviral Properties:
The compound has been investigated for its anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines, indicating its potential as a chemotherapeutic agent. Additionally, preliminary antiviral assays suggest efficacy against certain viral infections.

Property Activity
AnticancerInduction of apoptosis
AntiviralEfficacy against viruses

Industrial Applications

Material Development:
In industrial settings, this compound is utilized in developing materials with unique photophysical properties. Its incorporation into polymer matrices has shown enhancements in mechanical strength and thermal stability.

Mechanism of Action

The mechanism of action of Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The pyrazolo[1,5-a]pyridine scaffold is highly modular, with variations in substituent type, position, and ester groups (methyl vs. ethyl) leading to distinct physicochemical and biological properties. Below is a systematic comparison:

Hydroxyl vs. Amino Groups
  • Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate: The amino group (introduced via Boc-deprotection with TFA) increases nucleophilicity, enabling participation in coupling reactions. This derivative was synthesized in quantitative yield .
Bromo Substituents
  • Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate (18): Synthesized via transesterification of the ethyl ester with dipotassium phosphate in methanol (30% yield). Bromine at position 4 facilitates Suzuki-Miyaura cross-coupling for further functionalization .
  • Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate : A building block for arylation reactions, enabling access to 2,6-disubstituted pyridines after ring-opening .
Methyl Substituents
  • These derivatives are available with 95% purity .

Ester Group Variations: Methyl vs. Ethyl

  • Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate : The ethyl ester (MW = 234.2 g/mol) offers higher lipophilicity compared to the methyl analog (MW = 206.2 g/mol), impacting membrane permeability .
  • Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate : The methyl ester is more susceptible to hydrolysis under basic conditions, enabling controlled prodrug activation .

Physicochemical Properties

Compound Molecular Weight (g/mol) Purity Key Feature
This compound 206.2 95% High hydrogen-bonding capacity
Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate 234.2 95% Enhanced lipophilicity
Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate 190.2 95% Steric hindrance at position 4

Biological Activity

Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

This compound is part of the pyrazolo[1,5-a]pyridine family. The compound features a fused ring system that includes both pyrazole and pyridine structures, which contribute to its biological properties. Its synthesis and modification have been extensively studied to enhance its pharmacological efficacy.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. It interacts with specific molecular targets, modulating various cellular pathways:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, preventing substrate binding and catalytic activity. This inhibition can affect cell proliferation and apoptosis.
  • Anti-inflammatory Properties : Research indicates that it may selectively inhibit kinases involved in inflammatory signaling pathways, such as Interleukin-1 receptor associated kinase 4 (IRAK4) .
  • Antimicrobial Activity : Studies have demonstrated its effectiveness against Mycobacterium tuberculosis (Mtb), showing promising in vitro potency against drug-susceptible and multidrug-resistant strains .

Table 1: Biological Activity Summary

Activity Description References
Enzyme InhibitionInhibits IRAK4 kinase activity; potential for treating inflammatory diseases
AntimicrobialEffective against Mtb with nanomolar MIC values; shows significant reduction in bacterial burden in vivo
Anticancer PotentialExhibits anticancer properties through modulation of cellular pathways

Case Study 1: IRAK4 Inhibition

In a study focusing on IRAK4 inhibitors, modifications to the pyrazolo[1,5-a]pyrimidine scaffold led to compounds with improved potency and selectivity. The lead compound showed an IC50 value of 110 nM against IRAK4, indicating strong inhibitory effects on inflammatory signaling pathways .

Case Study 2: Antitubercular Activity

A series of derivatives based on this compound were synthesized and evaluated for their antitubercular activity. One derivative exhibited significant in vitro potency with MIC values in the nanomolar range against both H37Rv and multidrug-resistant strains. In vivo studies demonstrated a marked reduction in bacterial load in infected mouse models .

Research Findings

Recent research has expanded the understanding of this compound's biological activities:

  • Anticancer Research : Investigations into its anticancer properties have revealed that it can induce apoptosis in cancer cells through specific signaling pathways. The compound's ability to inhibit key enzymes involved in tumor growth makes it a candidate for further development as an anticancer agent .
  • Antimicrobial Development : The exploration of this compound as a potential new class of antibiotics has highlighted its effectiveness against resistant bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and function .

Q & A

Q. What are the common synthetic routes for Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclization of α,β-unsaturated esters with aldehydes under mild conditions . Key steps include:
  • Hydrazine-mediated cyclization : Hydrazine derivatives react with carbonyl precursors to form the pyrazolo[1,5-a]pyridine core .
  • Esterification : Methylation of the carboxylic acid intermediate using methanol and acid catalysts (e.g., H₂SO₄) .
  • Optimization : Yields improve with controlled temperature (60–80°C) and anhydrous solvents (e.g., THF or DMF) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirms regiochemistry of the pyrazole and pyridine rings (e.g., δ 8.2–8.5 ppm for aromatic protons) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., C–H⋯N bonds in dimeric structures) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 210.62 for C₉H₇ClN₂O₂ derivatives) .

Advanced Research Questions

Q. How can structural modifications at the 5-hydroxy position enhance bioactivity?

  • Methodological Answer :
  • Functionalization : The hydroxyl group can be replaced with bioisosteres (e.g., trifluoromethyl or amino groups) via nucleophilic substitution. For example, diethylamine substitution under THF reflux improves antitumor activity .
  • SAR Analysis : Derivatives with electron-withdrawing groups (e.g., Cl at position 5) show enhanced kinase inhibition (IC₅₀ < 1 µM in EGFR assays) .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

  • Methodological Answer :
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid degradation pathways .
  • Prodrug Design : Mask the hydroxyl group as a phosphate ester to improve bioavailability (e.g., 2–3× higher plasma exposure in murine models) .
  • PK/PD Modeling : Correlate in vitro IC₅₀ values with tissue distribution data using LC-MS/MS .

Q. How do crystallographic data inform polymorph control during scale-up synthesis?

  • Methodological Answer :
  • Polymorph Screening : Use solvent mixtures (e.g., hexane/ethyl acetate) to isolate thermodynamically stable forms .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-π stacking in triclinic crystals with P1 space group) .
  • Thermal Analysis : DSC identifies melting points (e.g., 363–364 K for monoclinic forms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.